(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a benzylsulfonyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzylsulfonyl group and the ethyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential for treating various diseases, pending further research.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzylsulfonyl-containing molecules. These compounds share structural features but may differ in their specific functional groups and overall activity.
Uniqueness
What sets (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of interest for further study.
Properties
IUPAC Name |
ethyl 2-(2-benzylsulfonylacetyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-4-24-16(21)15-12(2)19(3)17(25-15)18-14(20)11-26(22,23)10-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNGCRRYQYZIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CS(=O)(=O)CC2=CC=CC=C2)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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